2-(1-Chloroethyl)thiophene

Descripción general

Descripción

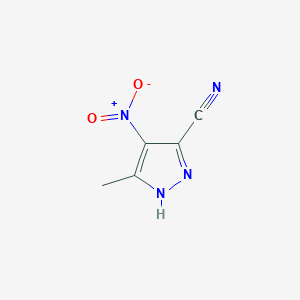

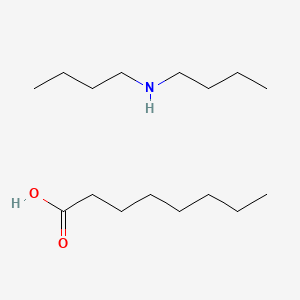

“2-(1-Chloroethyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heterocyclic compound with a sulfur atom . The molecular formula of “2-(1-Chloroethyl)thiophene” is C6H7ClS . The average molecular weight is 146.64 g/mol .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . A synthetic method of 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0 DEG C, slowly dropping hydrogen peroxide at the temperature of -10-0 DEG C, holding the temperature for 8-12 hours, allowing for standing and layering after temperature holding, extracting a water layer with ethyl acetate for once to three times, combining with the water layer with an organic layer, rinsing with saturated saline water, and concentrating the organic layer under reduced pressure to obtain the 2-chlorothiophene .

Molecular Structure Analysis

The molecular structure of “2-(1-Chloroethyl)thiophene” can be represented by the InChI code: 1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 . This indicates that the molecule consists of a thiophene ring with a chloroethyl group attached .

Chemical Reactions Analysis

Thiophene derivatives, including “2-(1-Chloroethyl)thiophene”, are known to undergo a variety of chemical reactions. For instance, thiophene brominates 10^7 times faster than benzene. Acetylation occurs readily to give 2-acetylthiophene, precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid. Chloromethylation and chloroethylation occur readily at the 2,5-positions .

Aplicaciones Científicas De Investigación

Synthesis and Material Chemistry

The synthesis of thiophene-based compounds, including derivatives like 2-(1-Chloroethyl)thiophene, has been a subject of considerable interest in material chemistry. For instance, the high-temperature synthesis of thiophene from bis(2-chloroethyl) sulfide demonstrates the potential of forming thiophene under specific conditions, offering insights into the production and application of similar thiophene derivatives (Voronkov et al., 2005). Additionally, the synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene, a complex thiophene derivative, highlights the diverse possibilities for modifying thiophene structures for various applications (Kyushin et al., 2006).

Semiconductor and Fluorescent Applications

Thiophene-based materials are increasingly used in semiconductors and fluorescent compounds. Their role in the fabrication of electronic and optoelectronic devices, as well as in selective detection applications, is significant (Barbarella et al., 2005). This underlines the importance of 2-(1-Chloroethyl)thiophene and similar compounds in advancing technology in these fields.

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of thiophene derivatives have been explored, indicating their potential in pharmaceutical and biomedical research. A study on thiophene-derived amido bis-nitrogen mustard showcases the capability of these compounds to inhibit the growth of microorganisms and their effectiveness against various cancer cell lines (Tang et al., 2012).

Catalysis and Organic Field-Effect Transistors

Research on chlorinated 2,1,3-Benzothiadiazole-Based Polymers indicates the significant role of thiophene-based compounds in organic field-effect transistors (OFETs). These studies reveal how changes in the molecular structure of thiophene derivatives can alter their semiconducting properties, impacting their applications in electronics (Kang et al., 2017).

Luminescence Sensing and Environmental Applications

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental sensing and pollutant removal, demonstrating their potential as efficient luminescent sensory materials for detecting environmental contaminants (Zhao et al., 2017).

Direcciones Futuras

Thiophene-based analogs, including “2-(1-Chloroethyl)thiophene”, have attracted a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of novel thiophene moieties with wider therapeutic activity .

Propiedades

IUPAC Name |

2-(1-chloroethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDJSTBRFXDCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3257192.png)

![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)

![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)

![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)

![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)

![2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid](/img/structure/B3257283.png)